5-Acetamido-2-[[5-acetamido-3,4-dihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid
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Overview
Description
5-Acetamido-2-[[5-acetamido-3,4-dihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple hydroxyl groups, acetamido groups, and a nitrophenoxy moiety. Its unique chemical properties make it a subject of interest in both academic research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetamido-2-[[5-acetamido-3,4-dihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid involves several steps, typically starting with the preparation of the core oxane structure. The process often includes:
Formation of the Oxane Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Hydroxyl Groups: Hydroxyl groups are introduced through oxidation reactions using reagents such as potassium permanganate or osmium tetroxide.
Acetamidation: Acetamido groups are added via acylation reactions using acetic anhydride or acetyl chloride.
Attachment of the Nitrophenoxy Group: This step involves nucleophilic substitution reactions where the nitrophenoxy group is introduced using 4-nitrophenol and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. Key considerations include the availability of raw materials, reaction efficiency, and waste management.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form ketones or aldehydes.
Reduction: Reduction reactions can target the nitrophenoxy group, converting it to an amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-Acetamido-2-[[5-acetamido-3,4-dihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its multiple functional groups.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. The hydroxyl and acetamido groups allow it to form hydrogen bonds and interact with enzymes and receptors. The nitrophenoxy group can participate in electron transfer reactions, influencing the compound’s biological activity. Pathways involved include:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It can modulate receptor activity by interacting with binding sites.
Comparison with Similar Compounds
Similar Compounds
N-Acetylneuraminic Acid: Shares the acetamido and hydroxyl groups but lacks the nitrophenoxy moiety.
5-Acetamido-2,4-dihydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid: Similar core structure but without the nitrophenoxy group.
Uniqueness
The presence of the nitrophenoxy group in 5-Acetamido-2-[[5-acetamido-3,4-dihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid distinguishes it from similar compounds. This group contributes to its unique chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C25H35N3O16 |
---|---|
Molecular Weight |
633.6 g/mol |
IUPAC Name |
5-acetamido-2-[[5-acetamido-3,4-dihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid |
InChI |
InChI=1S/C25H35N3O16/c1-10(30)26-17-14(32)7-25(24(37)38,44-22(17)19(34)15(33)8-29)41-9-16-20(35)21(36)18(27-11(2)31)23(43-16)42-13-5-3-12(4-6-13)28(39)40/h3-6,14-23,29,32-36H,7-9H2,1-2H3,(H,26,30)(H,27,31)(H,37,38) |
InChI Key |
LRTAJFSVNJSJQO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C)O)O)O |
Origin of Product |
United States |
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